LogP Differential: The 4‑Methoxybenzyl Group Lowers Lipophilicity Relative to 4‑Chlorobenzyl and 4‑Methylbenzyl Analogs
The free base form (CAS 3526‑43‑0) of the target compound has a predicted ACD/LogP of 3.04 . By comparison, N‑(4‑chlorobenzyl)aniline (CAS 4750‑61‑2) offers a higher ACD/LogP of 3.72 , and N‑(4‑methylbenzyl)aniline (CAS 15818‑64‑1) has an ACD/LogP of 3.59 . The 0.68‑ and 0.55‑log‑unit reductions for the methoxy analog indicate significantly lower lipophilicity, which generally correlates with better aqueous solubility and reduced non‑specific protein binding.
| Evidence Dimension | Lipophilicity (ACD/LogP, predicted) |
|---|---|
| Target Compound Data | ACD/LogP = 3.04 (free base) |
| Comparator Or Baseline | N-(4-Chlorobenzyl)aniline ACD/LogP = 3.72 ; N-(4-Methylbenzyl)aniline ACD/LogP = 3.59 |
| Quantified Difference | ΔLogP = –0.68 vs. 4‑chloro analog; ΔLogP = –0.55 vs. 4‑methyl analog |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
For procurement decisions, a lower LogP suggests that this compound—especially as the hydrochloride salt—will be easier to formulate in aqueous screening buffers, reducing the need for high DMSO concentrations and minimizing precipitation artifacts in bioassays.
